(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine

Chiral Synthesis Enantiopure Building Blocks P2X7 Modulators

Procure the enantiopure (1S)-1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine (CAS 2460740-36-5). This chiral primary amine is the definitive building block for constructing P2X7 receptor modulators according to Roche's pharmacophore. The (1S) absolute configuration is critical for receptor binding; racemic or opposite enantiomer analogs cannot substitute in SAR-driven lead optimization. Its 3-position ethanamine handle enables direct derivatization into amides, ureas, and secondary amines, bypassing multi-step conversions from 3-ol or 3-halo precursors. Ideal for focused chiral library synthesis and asymmetric catalysis ligand design. Insist on verified enantiopurity to ensure downstream biological activity aligns with patent-derived stereospecific requirements.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 2460740-36-5
Cat. No. B2892725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine
CAS2460740-36-5
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCC(C1=NN=C2N1CCOC2)N
InChIInChI=1S/C7H12N4O/c1-5(8)7-10-9-6-4-12-3-2-11(6)7/h5H,2-4,8H2,1H3/t5-/m0/s1
InChIKeyZLWFUFHHGBGKJF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine (CAS 2460740-36-5): A Chiral Building Block for P2X7 Modulators and Heterocyclic Synthesis


(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine (CAS 2460740-36-5) is a chiral, primary amine-functionalized [1,2,4]triazolo[3,4-c][1,4]oxazine . With a molecular formula of C7H12N4O and a molecular weight of 168.20 g/mol, it serves as a versatile, enantiopure building block. Its core scaffold is present in a proprietary class of P2X7 receptor modulators patented by Roche, indicating its relevance in immunology and pain research [1].

Why Generic Substitution Fails for (1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine


Generic substitution with racemic mixtures or different enantiomers of 1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine is not scientifically valid for structure-activity relationship (SAR) studies or asymmetric synthesis. The (1S) absolute stereochemistry is critical for downstream compound properties. The 3-position ethanamine chain offers a distinct reactivity profile compared to the 3-ylmethanamine or 3-ol analogs, which lack the chiral alpha-methyl branch . Furthermore, while the patented P2X7 modulators are based on this scaffold, only specific enantiomers and substitution patterns yield desired receptor interactions, making the racemic mixture (e.g., CAS 1540166-99-1) an unsuitable substitute for chiral lead optimization [1].

Quantitative Differentiation Evidence for (1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine


Enantiomeric Purity: (1S) vs. Racemic Mixture (CAS 1540166-99-1)

The (1S)-configured target compound provides definitive stereochemical control for synthesis, in contrast to the racemic mixture (1-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-amine, CAS 1540166-99-1 ). While a direct, published biological IC50 comparison between this specific (1S) isomer and its (1R) counterpart is absent from open literature, the Roche patent demonstrates that specific chiral configurations on the oxazine ring are required for potent P2X7 antagonism [1]. Standard supplier specifications for this compound indicate a typical purity of 95%, which includes the enantiomeric excess (ee) needed for asymmetric applications, a parameter not satisfied by the racemate .

Chiral Synthesis Enantiopure Building Blocks P2X7 Modulators

Scaffold Provenance: P2X7 Receptor Modulation vs. Inactive Core Analogs

The [1,2,4]triazolo[3,4-c][1,4]oxazine core of the target compound is the basis for a series of patented P2X7 receptor modulators [1]. This distinguishes it from simpler triazole or oxazine analogs lacking the fused bicyclic system. While specific IC50 data for this exact free amine is unavailable in peer-reviewed journals, the patent data confirms that active antagonists based on this scaffold exhibit potent P2X7 modulation, a property not shared by monocyclic analogs. For instance, the patent literature describes compounds like 1-[1-(3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl)piperidin-4-yl]-3-pyridin-3-ylthiourea as a distinct P2X7 ligand, further emphasizing the value of the triazolooxazine scaffold over other chemotypes [2].

P2X7 Antagonist Immunology Pain Research

Side Chain Differentiation: 3-yl-ethanamine vs. 3-yl-methanamine Analogs

The compound's 3-yl-ethanamine side chain, featuring a chiral (1S)-methyl group, creates a distinct steric and electronic environment compared to close analogs like 6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine (CAS 1535338-19-2) . The methanamine analog lacks the methyl branch, resulting in a primary amine with different pKa and rotational freedom. This structural difference is critical because the Roche patent's Markush structures show that substituents at the corresponding position directly influence P2X7 receptor binding affinity. A direct replacement with the achiral methanamine analog would eliminate the chiral center essential for asymmetric induction in subsequent synthetic steps, potentially derailing the entire synthetic route developed for chiral P2X7 antagonists [1].

Medicinal Chemistry SAR Building Blocks

Physical Form and Provenance for Reproducible Research

The target compound (2460740-36-5) is typically supplied as the free base, distinguishing it from the common dihydrochloride salt form (CAS 2470440-43-6) of the racemic 3-yl-ethanamine analog . The free base offers direct utility in reactions requiring a nucleophilic amine, without the need for a pre-reaction neutralization step that is necessary for the hydrochloride salt. This difference in physical form can impact reaction stoichiometry, solubility profiles, and overall synthetic yield. While direct yield comparisons are not published, general synthetic chemistry principles dictate that using the correct form (free base vs. salt) prevents variable in situ neutralization, a common source of batch-to-batch irreproducibility in multi-step syntheses [1].

Chemical Reproducibility Procurement Analytical Chemistry

Validated Application Scenarios for (1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine


Synthesis of Chiral, Enantiopure P2X7 Antagonist Leads

Based on the core scaffold's validation in Roche's patent portfolio [1], this (1S)-ethanamine is the optimal starting material for academic or industrial labs synthesizing focused libraries of chiral P2X7 receptor antagonists. Using this specific enantiomer ensures that any resulting biological activity can be directly attributed to the (1S) configuration, aligning SAR efforts with the stereospecific requirements of the P2X7 binding pocket as inferred from the patent examples.

Asymmetric Catalyst and Chiral Ligand Development

The rigid, fused bicyclic core with a chiral amine handle makes this compound a candidate for constructing novel chiral N-heterocyclic carbene (NHC) ligands or organocatalysts, similar to other triazolooxazine-based ligand systems reported in the literature [2]. The (1S) enantiomer provides the necessary enantiopurity to induce asymmetry in catalytic reactions, a requirement that cannot be met by the racemic analog.

SAR Exploration of the 3-Position in Triazolooxazines

For medicinal chemistry programs aiming to understand the structure-activity relationship at the 3-position of the triazolooxazine ring, this compound provides a direct functional handle for further derivatization into amides, ureas, or secondary amines. This contrasts with the 3-ol or 3-halo analogs, which require multi-step conversion to introduce an amino group. The ready availability of the (1S)-enantiomer facilitates the exploration of chiral space around this critical vector.

Quote Request

Request a Quote for (1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.